molecular formula C17H14N2O3 B2937020 N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941928-42-3

N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No. B2937020
CAS RN: 941928-42-3
M. Wt: 294.31
InChI Key: XXOYXQAKMXHGCX-UHFFFAOYSA-N
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Description

“N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is a complex organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as thieno[2,3-b]pyridines have been synthesized starting from readily available 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides .

Scientific Research Applications

Synthesis and Characterization of Aromatic Polyamides

Research focused on the synthesis and characterization of new aromatic polyamides containing n-alkylphenylimide units, which were prepared by activated polyamidation. These polyamides exhibited enhanced thermal stability and excellent solubility, attributed to the presence of thermally stable pendant imido groups and internally plasticizing n-alkyl chains. Such materials are crucial for developing high-performance polymers with potential applications in advanced material science, including electronics and coatings due to their amorphous nature and thermal properties (Choi & Jung, 2004).

Antimicrobial Activity Studies

Derivatives of the compound have been synthesized and tested for their antimicrobial activities. The research included the synthesis of new pyridothienopyrimidines and pyridothienotriazines, revealing that some of these compounds possess significant in vitro antimicrobial properties. This finding suggests potential applications in developing new antimicrobial agents that could be crucial for addressing antibiotic resistance (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Advanced Organic Synthesis Techniques

The compound and its analogs have also been utilized in exploring advanced organic synthesis techniques, such as the rhenium-catalyzed regioselective synthesis of multisubstituted pyridines. This process involves the treatment of N-acetyl β-enamino ketones with alkynes, leading to the selective formation of multisubstituted pyridines. Such methodologies are pivotal for the pharmaceutical industry and organic chemistry, enabling the efficient synthesis of complex organic molecules (Yamamoto et al., 2012).

Luminescence Properties and Binding Characteristics

In another study, the luminescence properties of novel aromatic carboxylic acids and their Eu(III) and Tb(III) complexes were investigated. This research is significant for the development of new luminescent materials with potential applications in sensors, bioimaging, and optoelectronics. The binding characteristics of these compounds with bovine serum albumin (BSA) were also studied, highlighting their potential medicinal value (Tang, Tang, & Tang, 2011).

properties

IUPAC Name

N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-10-6-7-15-14(18-10)9-16(22-15)17(21)19-13-5-3-4-12(8-13)11(2)20/h3-9H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOYXQAKMXHGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

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